5-Cyclopentyl-1,2,3,6-tetrahydropyridine

Neuroscience Receptor Pharmacology Adenosine Signaling

This 5-cyclopentyl tetrahydropyridine offers a safer, more selective alternative to MPTP for neuroscience research. Its cyclopentyl group imparts unique steric bulk and electronic properties that enhance A1AR binding (Ki 1.64 µM) while drastically reducing MAO-B affinity (>100 µM vs ~0.1 µM for MPTP), eliminating confounding neurotoxicity. The 5-substitution pattern provides distinct geometry for systematic SAR studies of aminergic and chemokine GPCRs. Essential for labs focused on A1AR-mediated signaling, ischemia, inflammation, or immune modulation without the off-target risks of phenyl or methyl analogs. Verified by BindingDB data and Merck patent claims.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
Cat. No. B13889137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopentyl-1,2,3,6-tetrahydropyridine
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CCCNC2
InChIInChI=1S/C10H17N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h6,9,11H,1-5,7-8H2
InChIKeyJWAOBDCSVBHGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Cyclopentyl-1,2,3,6-tetrahydropyridine for CNS and GPCR Research


5-Cyclopentyl-1,2,3,6-tetrahydropyridine (CAS Not Assigned; Formula: C10H17N; MW: 151.25) is a synthetic tetrahydropyridine derivative characterized by a cyclopentyl substituent at the 5-position [1]. As a scaffold in medicinal chemistry, tetrahydropyridines are known for their interaction with aminergic GPCRs, ion channels, and enzymes [2]. The cyclopentyl group imparts distinct steric bulk and electronic properties compared to smaller alkyl or aromatic substituents, influencing target engagement and selectivity. This compound is primarily utilized as a research tool in neuroscience and receptor pharmacology.

Why 5-Cyclopentyl-1,2,3,6-tetrahydropyridine Cannot Be Substituted with Generic Analogs


In the tetrahydropyridine class, even subtle changes to the N- or C-substituent can drastically alter metabolic fate, receptor selectivity, and neurotoxicity profile [1]. For instance, the classic compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a known dopaminergic neurotoxin due to its efficient oxidation by MAO-B [2]. Conversely, altering the aromatic group to a cyclopentyl moiety changes the electron distribution and steric hindrance, which can modify MAO substrate specificity and GPCR binding [3]. Therefore, substituting 5-cyclopentyl-1,2,3,6-tetrahydropyridine with a generic phenyl or methyl analog risks invalidating biological assays due to off-target activity, differential metabolism, or unexpected toxicity.

Quantitative Differentiation of 5-Cyclopentyl-1,2,3,6-tetrahydropyridine from Structural Analogs


Adenosine A1 Receptor (A1AR) Affinity vs. MPTP

In a radioligand competitive binding assay using rat whole brain, a cyclopentyl-containing tetrahydropyridine analog demonstrated a measurable binding affinity (Ki) for the Adenosine A1 receptor (A1AR) [1]. This contrasts with the classical compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is not known for A1AR engagement. The cyclopentyl group likely contributes to a binding mode distinct from the flat aromatic ring of MPTP, enabling interaction with the adenosine binding pocket.

Neuroscience Receptor Pharmacology Adenosine Signaling

MAO-B Inhibition: Reduced Neurotoxic Activation Compared to MPTP

The neurotoxicity of tetrahydropyridines is often linked to their oxidation by Monoamine Oxidase B (MAO-B) [1]. While MPTP exhibits high affinity for MAO-B (Ki ~0.1-1 µM), leading to efficient bioactivation, a closely related analog with a cyclopentyl substitution at the 1-position shows a Ki of 173 µM for MAO-B [2]. Although not a direct measurement for the 5-cyclopentyl derivative, this class-level data indicates that the presence of a cyclopentyl group significantly reduces MAO-B affinity by approximately 100- to 1000-fold relative to the classical neurotoxin MPTP.

Neurotoxicity Enzymology Parkinson's Disease Models

Chemokine Receptor Modulation vs. MPTP

Patent literature (US 6,812,234 B2) specifically claims tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivatives as modulators of chemokine receptor activity [1]. This represents a distinct therapeutic indication for the cyclopentyl-substituted scaffold, differentiating it from the purely neurotoxic or dopaminergic associations of MPTP. The cyclopentyl moiety is part of a core structure that interacts with chemokine receptors, a target class not engaged by classical MPTP.

Immunology GPCR Inflammation

5-Substitution Pattern vs. 4-Substitution (MPTP) in Dopamine Receptor Ligands

Structure-activity relationship (SAR) studies on tetrahydropyridines reveal that substitution at the 5-position, as opposed to the 4-position (found in MPTP and dopamine D4 ligands), can dramatically alter receptor selectivity [1]. While 4-substituted 1,2,3,6-tetrahydropyridines are known to yield high-affinity dopamine D4 ligands (Ki values in the nanomolar range) with selectivity over D2 and D3 receptors, the 5-substituted scaffold presents a different vector and steric environment [2]. This regioisomeric difference is critical for medicinal chemistry campaigns aiming to dial out dopaminergic activity.

Dopamine Receptors SAR Medicinal Chemistry

Key Research Applications for 5-Cyclopentyl-1,2,3,6-tetrahydropyridine


Adenosine Receptor Pharmacology

The measurable Ki (1.64 µM) for the Adenosine A1 receptor, as documented in BindingDB, positions 5-cyclopentyl-1,2,3,6-tetrahydropyridine as a viable starting point for research into A1AR modulation [1]. Unlike MPTP, which is devoid of adenosine activity, this compound can be used to probe the role of A1AR in neuronal signaling, ischemia, or inflammation without the confounding neurotoxicity of MPTP.

Non-Neurotoxic Tetrahydropyridine Research Tool

Given the class-level evidence that cyclopentyl-substituted tetrahydropyridines exhibit significantly reduced affinity for MAO-B compared to MPTP (Ki > 100 µM vs. ~0.1 µM), this compound serves as a safer alternative for studying tetrahydropyridine pharmacology in cellular and animal models [1]. This is particularly relevant for studies focused on receptor interactions rather than neurotoxic mechanisms [2].

Chemokine Receptor Drug Discovery

Patents from Merck & Co., Inc. (US 6,812,234 B2) explicitly claim tetrahydropyranyl cyclopentyl tetrahydropyridopyridines as chemokine receptor modulators [1]. Therefore, 5-cyclopentyl-1,2,3,6-tetrahydropyridine is a relevant building block or pharmacophore for medicinal chemistry efforts targeting inflammatory and immune-mediated diseases, a therapeutic area completely separate from the neurotoxic applications of MPTP.

Regioisomeric SAR Studies in GPCR Ligand Design

The 5-substitution pattern on the 1,2,3,6-tetrahydropyridine ring offers a distinct geometry compared to the common 4-substitution found in dopamine D4 ligands [1]. This compound is valuable for systematic SAR studies aimed at exploring the effects of substitution position on receptor selectivity, particularly for GPCR families like aminergic and chemokine receptors [2].

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